6-Fluoro-6-methyl-1,4-oxazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

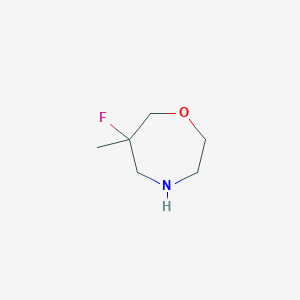

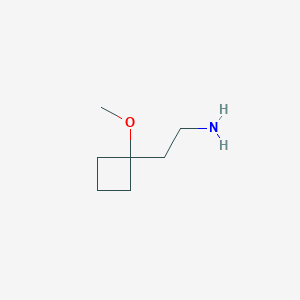

“6-Fluoro-6-methyl-1,4-oxazepane” is a chemical compound with the CAS Number: 1783509-43-2 . It has a molecular weight of 133.17 and its IUPAC name is 6-fluoro-6-methyl-1,4-oxazepane . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “6-Fluoro-6-methyl-1,4-oxazepane” is 1S/C6H12FNO/c1-6(7)4-8-2-3-9-5-6/h8H,2-5H2,1H3 . This indicates that the compound contains six carbon atoms, twelve hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom .

Aplicaciones Científicas De Investigación

Organocatalytic Asymmetric Mannich Reaction

6-Fluoro-6-methyl-1,4-oxazepane is involved in an organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, resulting in various cyclic amines with chiral tetrasubstituted C‒F stereocenters. This reaction, catalyzed by bifunctional Cinchona alkaloid-derived thiourea catalyst, demonstrates significant yields, diastereo- and enantioselectivities (Li, Lin, & Du, 2019).

Synthesis of 1,4-oxazepanes

Research demonstrates the synthesis of 1,4-oxazepanes, including variants like 6-Fluoro-6-methyl-1,4-oxazepane, through various chemical processes. For instance, 3-aryl-4-methylmorpholinium-4-methylides undergo fluoride-ion induced desilylation, leading to the formation of 1,4-oxazepanes (Kitano, Shirai, & Sato, 1991).

Hypervalent Fluoroiodine Reagent Application

A study explores the use of a hypervalent fluoroiodane for the regiodivergent synthesis of dihydroxazines and fluorinated oxazepanes, including variants of 6-Fluoro-6-methyl-1,4-oxazepane. This reaction is noteworthy for its moderate to good yields and controlled selectivity based on allylaminoethanol substituents (Yang, Shi, Chen, & Ding, 2021).

Lipase Catalyzed Regioselective Lactamization

In another study, the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, involving a key step of lipase-catalyzed regioselective lactamization, is outlined. This synthesis process is a noteworthy application in the context of 6-Fluoro-6-methyl-1,4-oxazepane research (Aurell, Karlsson, Pontén, & Andersen, 2014).

Safety and Hazards

The safety information for “6-Fluoro-6-methyl-1,4-oxazepane” indicates that it has the following hazard statements: H226, H302, H314, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 . Please refer to the MSDS for more detailed safety information .

Propiedades

IUPAC Name |

6-fluoro-6-methyl-1,4-oxazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c1-6(7)4-8-2-3-9-5-6/h8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRSBCAZNRXORK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCOC1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-6-methyl-1,4-oxazepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxa-7lambda6-thia-1-azabicyclo[3.2.1]octane-7,7-dione](/img/structure/B2825868.png)

![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2825872.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2825875.png)

![3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2825881.png)

![N-(2-methoxyphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2825882.png)

![(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2825883.png)